Welcome to the BenchChem Online Store!
molecular formula C7H5ClO3 B1347034 2-Chloro-4-hydroxybenzoic acid CAS No. 56363-84-9

2-Chloro-4-hydroxybenzoic acid

Cat. No. B1347034
M. Wt: 172.56 g/mol
InChI Key: WIPYZRZPNMUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06613942B1

Procedure details

4-amino-2-chlorobenzoic acid (10 g, 58 mmol) was dissolved in H2SO4 (12 N, 120 mL) with heating. After cooling the solution in an ice-bath aqueous NaNO2 (2.5 M, 25 mL) was added dropwise such that the internal temperature remained at 5° C. Urea was added to the mixture for after stirring for 15 minutes to destroy excess NaNO2 (monitored by starch iodine test). CuSO4 (100-200 mg) was added and the mixture was heated to 90° C. until evolution of gas stopped. After cooling, the mixture was extracted with ethyl ether (3×). The combined organic fractions were extracted with 3N NaOH (3×). The combined aqueous layer was acidified with conc. HCl and the product was extracted with ethyl ether (3×). The organic fractions were washed with water, brine, and dried over MgSO4. The crude product was introduced into a silica gel column and eluted with ethyl acetate/hexane (1/1) to afford 2-chloro-4-hydroxybenzoic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.N([O-])=[O:13].[Na+].NC(N)=O>OS(O)(=O)=O>[Cl:11][C:4]1[CH:3]=[C:2]([OH:13])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
for after stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
ADDITION
Type
ADDITION
Details
was added dropwise such that the internal temperature
CUSTOM
Type
CUSTOM
Details
remained at 5° C
CUSTOM
Type
CUSTOM
Details
to destroy excess NaNO2 (monitored by starch iodine test)
ADDITION
Type
ADDITION
Details
CuSO4 (100-200 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether (3×)
EXTRACTION
Type
EXTRACTION
Details
The combined organic fractions were extracted with 3N NaOH (3×)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl ether (3×)
WASH
Type
WASH
Details
The organic fractions were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
The crude product was introduced into a silica gel column
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane (1/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.